molecular formula C8H8ClN3O B14161054 3-Phenylsydnone imine monohydrochloride CAS No. 16917-41-2

3-Phenylsydnone imine monohydrochloride

Cat. No.: B14161054
CAS No.: 16917-41-2
M. Wt: 197.62 g/mol
InChI Key: IUMGUFDITNUNQB-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

3-Phenylsydnone imine monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted sydnones and imines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylsydnone imine monohydrochloride is unique due to its high stability and reactivity in biological environments. Its ability to undergo strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions makes it a valuable tool in bioorthogonal chemistry . Additionally, its mesoionic nature provides unique electronic properties that are not found in other similar compounds .

Properties

CAS No.

16917-41-2

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

3-phenyloxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1

InChI Key

IUMGUFDITNUNQB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-]

Origin of Product

United States

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